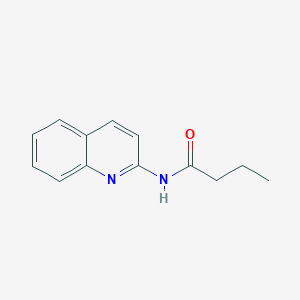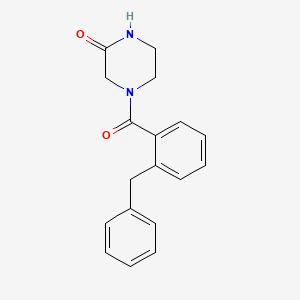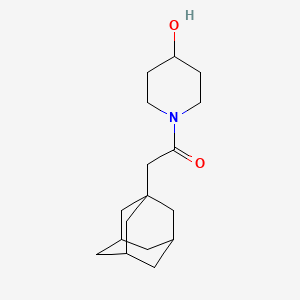![molecular formula C11H15N3O2 B7501336 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Mechanism of Action
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide is believed to work by activating the immune system to attack cancer cells. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide activates the STING pathway, which leads to the production of cytokines and chemokines that recruit immune cells to the site of the tumor. This immune response can then lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the tumor microenvironment. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily be synthesized, and it has been extensively studied for its anti-cancer properties. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has not yet been tested in clinical trials for its anti-cancer properties.
Future Directions
There are several potential future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide. One area of interest is the development of more effective formulations of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide that can improve its solubility and bioavailability. Another potential direction is the evaluation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in clinical trials.
Synthesis Methods
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with methylamine. Another synthesis method involves the reaction of 2,4,6-trimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal followed by reaction with methylamine.
Scientific Research Applications
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce tumor necrosis and inhibit the growth of a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZDUUSEPAJKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
